4-(3,5-Dichlorobenzoyl)thiobenzaldehyde
Description
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde is a thiobenzaldehyde derivative featuring a 3,5-dichlorobenzoyl substituent. This compound combines a benzaldehyde backbone modified with a thioether group and a dichlorinated benzoyl moiety, which likely enhances its reactivity and biological activity.
Properties
Molecular Formula |
C14H8Cl2OS |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-(3,5-dichlorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2OS/c15-12-5-11(6-13(16)7-12)14(17)10-3-1-9(8-18)2-4-10/h1-8H |
InChI Key |
UDMQFCLOEHEXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorobenzoyl)thiobenzaldehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 4-(3,5-Dichlorobenzoyl)thiobenzoic acid.
Reduction: 4-(3,5-Dichlorobenzoyl)thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorobenzoyl)thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
3,5-Dichlorobenzoyl Chloride
- Structure : Contains a reactive acyl chloride group instead of the thiobenzaldehyde moiety.
- Reactivity : Acts as a precursor for synthesizing esters and amides, unlike 4-(3,5-Dichlorobenzoyl)thiobenzaldehyde, which may participate in nucleophilic thiol-based reactions.
- This contrasts with thiobenzaldehyde derivatives, where sulfur-containing groups may alter toxicity profiles.
Chlorobenzilate (Ethyl 4,4'-Dichlorobenzilate)
- Structure : An ester derivative with dichlorinated aromatic rings, lacking the thiobenzaldehyde group.
- Application: Used as an acaricide in agriculture , highlighting the role of dichlorinated aromatics in pesticidal activity.
Triazole Derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole)
- Structure: Features a triazole core with dichlorophenoxy substituents.
- Synthesis: Prepared via refluxing substituted benzaldehydes with triazole precursors in ethanol .
Comparative Data Table
*Inferred from structural similarity to 3,5-dichlorobenzoyl chloride.
Biological Activity
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde is a compound of interest in various fields, including medicinal chemistry and agricultural science. Its structure incorporates a thiobenzaldehyde moiety, which is known for its biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The compound's molecular formula is , and it possesses unique chemical properties due to the presence of the dichlorobenzoyl group and the thioketone functional group. These features contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study on dichlorinated derivatives demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that it induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death .
Study on Anticancer Activity
A recent study investigated the anticancer potential of this compound in vivo using xenograft models. The compound was administered at varying doses over a period of four weeks. Tumor growth was significantly inhibited compared to control groups, suggesting its potential as an anticancer agent.
Key Findings:
- Tumor Volume Reduction: The treated group showed a reduction in tumor volume by approximately 40% compared to controls.
- Histopathological Analysis: Examination revealed increased apoptosis in tumor tissues treated with the compound.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound has been classified under several toxicological categories due to its potential irritant effects on skin and eyes . It is essential to conduct further studies to determine long-term effects and safe dosage levels for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
